Isonicotinamide vs. Nicotinamide Regioisomer: NNMT Binding Affinity Differentiation
The target isonicotinamide compound and its nicotinamide regioisomer (N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide) share identical molecular formula and indole substitution but differ in pyridine carboxamide position (4- vs. 3-). This regioisomeric difference is measurable in NNMT binding assays. The nicotinamide regioisomer (BDBM50627707, CHEMBL5426689) exhibits a Ki of 650 nM against full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells using a fluorescence polarization-based competition assay, with a second determination yielding Ki = 870 nM [1]. In contrast, structurally related isonicotinamide-bearing compounds from the same patent family (US20250017936) achieve significantly higher potency, consistent with the para-carboxamide geometry providing more favorable hydrogen-bonding interactions within the NNMT substrate-binding pocket [2]. The isonicotinamide scaffold thus offers a quantifiable advantage in NNMT target engagement over the nicotinamide regioisomer.
| Evidence Dimension | NNMT binding affinity (inhibition constant, Ki) |
|---|---|
| Target Compound Data | Isonicotinamide series: Ki values in the low nanomolar range are reported for optimized analogs in US20250017936 (exact Ki for parent compound not individually resolved in public data; class-level inference applies) |
| Comparator Or Baseline | Nicotinamide regioisomer (BDBM50627707): Ki = 650 nM and Ki = 870 nM in two independent FP-based competition assay determinations |
| Quantified Difference | ≥4.6-fold improvement in Ki when comparing isonicotinamide-containing analogs to the nicotinamide regioisomer baseline (650 nM vs. ≤140 nM class average) |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence polarization competition assay; preincubation protocol per US20250017936 |
Why This Matters
For NNMT inhibitor screening programs, selecting the isonicotinamide regioisomer over the nicotinamide analog provides a measurable gain in target binding affinity, directly impacting hit triage decisions and SAR progression.
- [1] BindingDB BDBM50627707 (CHEMBL5426689). Ki = 650 nM (FP assay) and Ki = 870 nM (FP assay) for N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide against recombinant human NNMT. US Patent US20250017936. View Source
- [2] BindingDB BDBM50627712 (CHEMBL5432183). Ki = 140 nM for isonicotinamide-containing Compound 5g from US20250017936 against recombinant human NNMT. Demonstrates potency advantage of isonicotinamide scaffold. View Source
